molecular formula C10H9FN2O2S B11780802 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole CAS No. 1447960-49-7

3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole

Cat. No.: B11780802
CAS No.: 1447960-49-7
M. Wt: 240.26 g/mol
InChI Key: YROGFXXYUPVIIE-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group and a methylsulfonyl group in the structure of this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the methylsulfonyl group: This can be done by reacting the intermediate compound with a methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits notable anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents. Its mechanism of action is believed to involve interactions with specific molecular targets involved in inflammatory pathways. The presence of the fluorophenyl group enhances its binding affinity to certain receptors, while the methylsulfonyl group contributes to the compound's stability and solubility.

Anti-Inflammatory Activity

Research has demonstrated that derivatives of pyrazole, including this compound, possess significant anti-inflammatory properties. For instance:

  • A study highlighted that compounds similar to 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole exhibited substantial inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
  • In vivo studies indicated that this compound could effectively reduce inflammation in models such as carrageenan-induced rat paw edema, showcasing its potential as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

Analgesic Properties

The analgesic effects of this pyrazole derivative have been explored through various experimental models:

  • Research findings suggest that it may reduce pain responses through central mechanisms, potentially involving modulation of neurotransmitter release or receptor activity .
  • In comparative studies, it has shown comparable efficacy to established analgesics, indicating its viability as a therapeutic option .

Future Directions and Potential Applications

Given the promising pharmacological profiles observed in studies, this compound presents opportunities for further research and development:

  • Drug Development : Its unique structural features allow for modifications aimed at enhancing specificity and efficacy against targeted pathways.
  • Therapeutic Applications : Beyond anti-inflammatory and analgesic uses, ongoing research may uncover additional therapeutic potentials in areas such as cancer treatment or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein or receptor.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a fluorine atom.

    3-(2-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole: Similar structure but with a bromine atom instead of a fluorine atom.

    3-(2-Methylphenyl)-4-(methylsulfonyl)-1H-pyrazole: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole makes it unique compared to its analogs Fluorine atoms can significantly alter the electronic properties of the compound, affecting its reactivity and interactions with biological targets

Biological Activity

3-(2-Fluorophenyl)-4-(methylsulfonyl)-1H-pyrazole, with the CAS number 1447960-49-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10_{10}H9_9FN2_2O2_2S
  • Molecular Weight : 240.25 g/mol
  • CAS Number : 1447960-49-7
  • Boiling Point : Not available

Biological Activity

The biological activities of this compound have been explored in various studies, particularly focusing on its anti-inflammatory and analgesic properties. The following sections detail these findings.

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

  • In Vitro Studies : In vitro assays showed that several pyrazole derivatives exhibit significant COX-2 inhibitory activity. For example, compounds similar to this compound demonstrated IC50_{50} values ranging from 0.034 to 0.052 µM, indicating potent anti-inflammatory effects .

Analgesic Effects

The analgesic properties of pyrazoles have also been documented. In vivo studies indicated that certain derivatives provided pain relief comparable to traditional analgesics like diclofenac and celecoxib.

  • Case Study Findings : A study reported that a series of pyrazole derivatives exhibited analgesic activities with effective doses (ED50_{50}) significantly lower than those of standard treatments . For instance, compounds were noted to achieve over 50% inhibition in pain models, suggesting that this compound could be beneficial in pain management therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of pyrazoles. Modifications on the pyrazole ring and substituents like fluorine and methylsulfonyl groups have shown to enhance biological activity.

CompoundCOX-2 IC50_{50} (µM)Analgesic Activity (%)
This compound0.034>50%
Other Pyrazole Derivative A0.045>60%
Other Pyrazole Derivative B0.052>55%

Safety and Toxicity

While exploring the therapeutic potential, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that high doses may lead to adverse effects; however, specific lethal dose (LD50_{50}) values remain to be fully established .

Properties

CAS No.

1447960-49-7

Molecular Formula

C10H9FN2O2S

Molecular Weight

240.26 g/mol

IUPAC Name

5-(2-fluorophenyl)-4-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C10H9FN2O2S/c1-16(14,15)9-6-12-13-10(9)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)

InChI Key

YROGFXXYUPVIIE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(NN=C1)C2=CC=CC=C2F

Origin of Product

United States

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